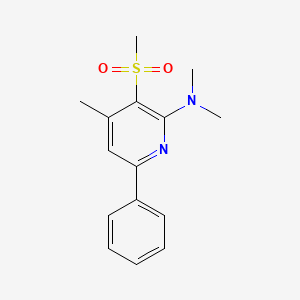

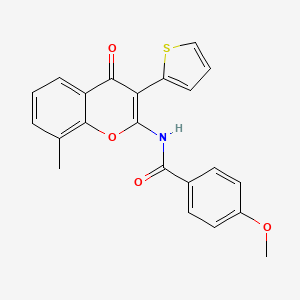

![molecular formula C12H18ClN3O2S B2426872 (S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride CAS No. 1389310-34-2](/img/structure/B2426872.png)

(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,6-Thiadiazines are sulfur-nitrogen heterocycles that have broad applications . They are well-known and find uses in the medicinal sector, e.g., as antimalarial agents, antidiabetic agents, and antivirals .

Synthesis Analysis

The synthesis of various non-S-oxidized 4H-1,2,6-thiadiazines has been reported . For example, six 3,5-diamino-4H-1,2,6-thiadiazin-4-ones were oxidized to the corresponding sulfones (67–95% yields) most efficiently using PIFA (3 equiv.) .

Molecular Structure Analysis

There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . To name a particular tautomer, the “extra” hydrogen requires designation .

Chemical Reactions Analysis

The oxidation of various non-S-oxidized 4H-1,2,6-thiadiazines to sulfoxides and sulfones was investigated using the oxidants N2O4, m-CPBA, Oxone, PIFA, and PIDA . The scope and regioselectivity of the oxidation was examined .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,6-thiadiazines can vary widely depending on their specific structures and substituents .

Applications De Recherche Scientifique

- Research has shown that derivatives of this scaffold exhibit antimicrobial properties. They may inhibit the growth of bacteria, fungi, and other microorganisms, making them potential candidates for novel antibiotics or antiseptics .

- Some studies suggest that these compounds possess antiviral activity. They could potentially target viral enzymes or interfere with viral replication, contributing to the development of antiviral drugs .

- The 1,2,4-benzothiadiazine-1,1-dioxide ring system has been investigated for its antihypertensive properties. Researchers explore its ability to regulate blood pressure and manage hypertension .

- Derivatives of this scaffold may impact glucose metabolism and insulin sensitivity. Investigations into their potential as antidiabetic agents are ongoing .

- Preliminary studies indicate that certain derivatives exhibit anticancer effects. Researchers explore their impact on cancer cell growth, apoptosis, and tumor progression .

- The 1,2,4-benzothiadiazine-1,1-dioxide ring system has been studied as a modulator of AMPA receptors. These receptors play a crucial role in synaptic transmission and memory formation .

- Researchers investigate whether these compounds can activate KATP (ATP-sensitive potassium) channels. These channels are involved in cellular energy homeostasis and play a role in various physiological processes .

- Beyond the mentioned areas, ongoing research explores additional therapeutic applications. These include potential effects on neurotransmission, ion channels, and other biological targets .

Antimicrobial Activity

Antiviral Potential

Antihypertensive Effects

Antidiabetic Properties

Anticancer Activity

AMPA Receptor Modulation

KATP Channel Activation

Other Therapeutic Applications

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring can yield active compounds .

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

It was found to be effective at concentrations of 164–598 μM , suggesting that it has a reasonable degree of bioavailability.

Result of Action

Given the wide range of biological activities associated with similar compounds, it is likely that it has multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

3-[(3S)-piperidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S.ClH/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11;/h1-2,4,6,11,13-14H,3,5,7-9H2;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOSRPXQJVKHLM-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide](/img/structure/B2426793.png)

![2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2426794.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2426802.png)

![1-(4-isopropylphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2426812.png)